molecular formula C14H24N2O2 B12249579 2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide

2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B12249579
M. Wt: 252.35 g/mol
InChI Key: JAMVUOZDWYUAPP-UHFFFAOYSA-N
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Description

2-{Octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an octahydrocyclopenta[c]pyrrol moiety and an oxolan-2-ylmethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[c]pyrrol ring system, followed by the introduction of the oxolan-2-ylmethyl group and the acetamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{Octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with parameters like temperature, pressure, and solvent choice being critical for optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{Octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline
  • 2-{Octahydrocyclopenta[c]pyrrol-2-yl}methylamine
  • 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethanol

Uniqueness

Compared to similar compounds, 2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-[(oxolan-2-yl)methyl]acetamide stands out due to its unique combination of structural features. The presence of both the octahydrocyclopenta[c]pyrrol and oxolan-2-ylmethyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H24N2O2/c17-14(15-7-13-5-2-6-18-13)10-16-8-11-3-1-4-12(11)9-16/h11-13H,1-10H2,(H,15,17)

InChI Key

JAMVUOZDWYUAPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)CC(=O)NCC3CCCO3

Origin of Product

United States

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